(S)-3-Chloro-N-(1-phenylethyl)propan-1-amine hydrochloride
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Overview
Description
(S)-3-Chloro-N-(1-phenylethyl)propan-1-amine hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorine atom, a phenylethyl group, and an amine group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Chloro-N-(1-phenylethyl)propan-1-amine hydrochloride typically involves the use of transaminase-mediated synthesis. This method offers an environmentally and economically attractive approach for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The process involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity, which allows for the production of the (S)-enantiomers with high enantioselectivity and conversion rates .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and efficient catalyst systems is crucial for the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Chloro-N-(1-phenylethyl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include amine oxides, reduced amines, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
(S)-3-Chloro-N-(1-phenylethyl)propan-1-amine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (S)-3-Chloro-N-(1-phenylethyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a substrate for transaminase enzymes, which catalyze the transfer of amino groups to form new chiral amines . This process is crucial for the synthesis of enantiomerically pure amines, which are important in pharmaceutical and chemical industries .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-3-Chloro-N-(1-phenylethyl)propan-1-amine hydrochloride include:
- (S)-1-phenylethan-1-amine
- (S)-2-methyl-1-phenylpropan-1-amine
- (S)-1-(Diphenylphosphino)-3,3-dimethylbutan-2-amine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a chlorine atom and a phenylethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C11H17Cl2N |
---|---|
Molecular Weight |
234.16 g/mol |
IUPAC Name |
3-chloro-N-[(1S)-1-phenylethyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16ClN.ClH/c1-10(13-9-5-8-12)11-6-3-2-4-7-11;/h2-4,6-7,10,13H,5,8-9H2,1H3;1H/t10-;/m0./s1 |
InChI Key |
UDHFKMUFRMXNHJ-PPHPATTJSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NCCCCl.Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCCCl.Cl |
Origin of Product |
United States |
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